REACTION_SMILES
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[CH3:1][CH2:2][N:3]([CH2:4][CH3:5])[CH2:6][CH3:7].[Cl:22][C:23]([Cl:24])=[S:25].[Na+:27].[O:28]1[CH2:29][CH2:30][CH2:31][CH2:32]1.[O:8]1[CH2:9][CH2:10][N:11]([CH2:14][c:15]2[cH:16][cH:17][c:18]([NH2:21])[cH:19][cH:20]2)[CH2:12][CH2:13]1.[OH-:26]>>[O:8]1[CH2:9][CH2:10][N:11]([CH2:14][c:15]2[cH:16][cH:17][c:18]([N:21]=[C:23]=[S:25])[cH:19][cH:20]2)[CH2:12][CH2:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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S=C(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(CN2CCOCC2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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S=C=Nc1ccc(CN2CCOCC2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |